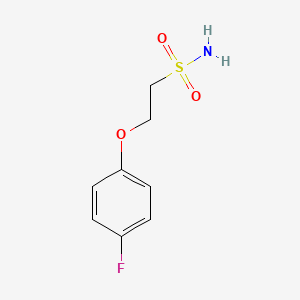

2-(4-Fluorophenoxy)ethane-1-sulfonamide

Description

2-(4-Fluorophenoxy)ethane-1-sulfonamide is a sulfonamide derivative characterized by a 4-fluorophenoxy group attached to an ethane-sulfonamide backbone. The fluorophenoxy moiety introduces a polarizable ether linkage, which may enhance electronic effects and steric properties compared to non-oxygenated aryl groups. Sulfonamides are widely studied for their biological activity, particularly as enzyme inhibitors or antimicrobial agents, with fluorine substitution often improving metabolic stability and target binding .

Properties

Molecular Formula |

C8H10FNO3S |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

2-(4-fluorophenoxy)ethanesulfonamide |

InChI |

InChI=1S/C8H10FNO3S/c9-7-1-3-8(4-2-7)13-5-6-14(10,11)12/h1-4H,5-6H2,(H2,10,11,12) |

InChI Key |

NAACIGSTAPSPSH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OCCS(=O)(=O)N)F |

Origin of Product |

United States |

Preparation Methods

Overview of the Synthesis Strategy

The synthesis generally follows a modular approach:

- Step 1: Synthesis of the sulfonyl chloride or sulfonamide precursor.

- Step 2: Formation of the phenoxyethyl intermediate.

- Step 3: Coupling to form the final sulfonamide compound.

This route allows for structural modifications at the R groups and linker regions, facilitating analog development.

Preparation of the Phenoxyethyl Intermediate

2.1. Synthesis of 4-Fluorophenol Derivative

The starting material, 4-fluorophenol, undergoes nucleophilic substitution with ethylene chlorides or bromides to generate the corresponding phenoxyethyl derivatives.

- Reaction conditions:

- Reflux in polar aprotic solvents like acetone or acetonitrile.

- Use of bases such as potassium carbonate or sodium hydride to deprotonate phenol and facilitate nucleophilic attack.

2.2. Formation of 2-(4-Fluorophenoxy)ethanol

Alternatively, 4-fluorophenol can be reacted with ethylene oxide under basic conditions to produce 2-(4-fluorophenoxy)ethanol, which serves as a key intermediate.

Conversion to Sulfonyl Chloride

The sulfonamide precursor's synthesis involves converting sulfonic acids to sulfonyl chlorides:

- Method:

- Reacting the sulfonic acid with thionyl chloride (SOCl₂) under reflux.

- Often performed with catalytic amounts of DMF to enhance conversion efficiency.

- Reaction conditions typically involve heating at 60-80°C for several hours.

Data Table 1: Typical Conditions for Sulfonyl Chloride Formation

| Parameter | Condition | Reference/Notes |

|---|---|---|

| Reagent | Thionyl chloride (SOCl₂) | Common chlorinating agent |

| Catalyst | DMF (catalytic) | Accelerates conversion |

| Temperature | 60-80°C | Reflux conditions |

| Reaction Time | 4-8 hours | Ensures complete conversion |

Coupling to Form the Final Sulfonamide

4.1. Nucleophilic Substitution

The sulfonyl chloride reacts with the amino group of the phenoxyethyl derivative:

- Reaction conditions:

- Conducted in anhydrous solvents like dichloromethane or tetrahydrofuran.

- Base such as pyridine, triethylamine, or sodium bicarbonate is used to scavenge HCl.

- Temperature maintained at 0-25°C to control reaction rate and minimize side reactions.

- The crude product is washed with water to remove residual acids and bases.

- Purification often involves recrystallization from suitable solvents like ethanol or acetone.

Data Table 2: Typical Coupling Conditions

| Parameter | Condition | Reference/Notes |

|---|---|---|

| Solvent | Dichloromethane, THF | Anhydrous, inert environment |

| Base | Pyridine, triethylamine | Neutralizes HCl formed during coupling |

| Temperature | 0-25°C | Controlled to prevent side reactions |

| Reaction Time | 2-12 hours | Dependent on scale and reactivity |

Alternative Synthetic Routes

5.1. Direct Sulfonamide Formation

Some routes involve direct sulfonation of the phenoxyethyl compound, followed by amination:

- Sulfonation: Using chlorosulfonic acid or sulfur trioxide complexes.

- Amination: Reaction with ammonia or primary amines under controlled conditions.

5.2. Modular Route via Cross-Coupling

Recent advances utilize Pd-catalyzed cross-coupling (e.g., Suzuki–Miyaura) to attach aromatic groups, providing versatility in substituent variation.

Process Optimization and Notes

- Temperature control is critical during sulfonyl chloride formation and coupling to prevent decomposition.

- Use of inert atmospheres (nitrogen or argon) minimizes oxidation.

- Purity of intermediates significantly impacts the yield and quality of the final compound.

- Crystallization conditions (solvent choice, cooling rate) influence product purity and particle size.

Summary of Key Data

| Step | Reagents/Conditions | Yield / Remarks |

|---|---|---|

| Phenoxyethyl synthesis | 4-fluorophenol + ethylene oxide, base, reflux | Moderate to high yield; scalable |

| Sulfonyl chloride formation | Sulfuryl chloride or thionyl chloride + DMF | High conversion; requires careful handling |

| Coupling to final amide | Phenoxyethyl amine + sulfonyl chloride + base | Good yields; controlled temperature critical |

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenoxy)ethane-1-sulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted phenoxyethane sulfonamides.

Scientific Research Applications

2-(4-Fluorophenoxy)ethane-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological molecules.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The fluorophenyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares 2-(4-Fluorophenoxy)ethane-1-sulfonamide with structurally related sulfonamide derivatives:

*Inferred from analogs; †Calculated based on formula.

Key Observations:

Substituent Effects: The ether linkage in 2-(4-Fluorophenoxy)ethane-1-sulfonamide distinguishes it from direct phenyl-bonded analogs (e.g., 2-(4-fluorophenyl)ethane-1-sulfonamide). Halogen Variations: Bromine in 2-(2-bromophenyl)ethane-1-sulfonamide introduces greater steric hindrance and van der Waals interactions compared to fluorine, which is smaller and more electronegative .

Electronic and Steric Profiles: The phthalimide substituent in 2-(1,3-dioxoisoindolin-2-yl)ethane-1-sulfonamide is electron-withdrawing, which could reduce nucleophilicity of the sulfonamide group compared to fluorophenoxy derivatives . Methyl sulfonamide in N-[2-(4-fluorophenyl)ethyl]methanesulfonamide simplifies the structure but may reduce hydrogen-bonding capacity compared to primary sulfonamides .

Q & A

Q. What are the recommended synthetic routes for 2-(4-Fluorophenoxy)ethane-1-sulfonamide?

The compound can be synthesized via sulfonyl chloride intermediates. A validated method involves reacting 2-(4-fluorophenoxy)ethane-1-sulfonyl chloride with ammonia or amines under controlled conditions. For example, sulfonyl chlorides react with primary amines in pyridine at 0–5°C, monitored by TLC, followed by crystallization (e.g., acetic acid:water mixtures) to yield sulfonamides with 12–60% efficiency . Key steps include:

- Purification via column chromatography.

- Characterization by / NMR, IR, and elemental analysis to confirm purity.

Q. Which analytical techniques are essential for characterizing 2-(4-Fluorophenoxy)ethane-1-sulfonamide?

Standard protocols include:

- NMR spectroscopy : Assign peaks for fluorophenyl (δ ~7.0–7.5 ppm) and sulfonamide (δ ~3.5–4.0 ppm) groups .

- FT-IR : Confirm sulfonamide S=O stretches (~1300–1150 cm) and N-H bonds (~3350 cm) .

- ESI–MS : Validate molecular weight (e.g., [M+H] for CHFNOS: calc. 227.04) .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity?

Structure-activity relationship (SAR) studies suggest:

- Fluorine position : Para-substitution on the phenyl ring improves metabolic stability and target binding .

- Sulfonamide substitution : Replacing the sulfonamide with bulkier groups (e.g., morpholine) alters solubility and potency in protein degradation assays . Methodology :

- Synthesize derivatives via nucleophilic substitution of the sulfonyl chloride intermediate .

- Test in vitro using enzyme inhibition assays (e.g., IC determination) or cellular models (e.g., protein degradation efficiency) .

Q. How to address contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions or impurity profiles. Recommended steps:

- Reproducibility checks : Repeat assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays).

- Analytical validation : Use HPLC-MS to confirm compound purity (>95%) and rule out degradation products .

- Cell line specificity : Compare activity in multiple cell lines (e.g., HEK293 vs. HeLa) to identify context-dependent effects .

Q. What strategies optimize reaction yields for sulfonamide derivatives?

Key factors include:

- Temperature : Reactions at 0–5°C minimize side reactions (e.g., sulfonate ester formation) .

- Catalysts : Triethylamine improves amine reactivity in dichloromethane .

- Workup : Acid-base extraction removes unreacted sulfonyl chloride, increasing yield by ~20% .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.